BenchChemオンラインストアへようこそ!

Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate

LC-MS impurity profiling mass spectrometry identification zolpidem related substances

Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate (CAS 258273-50-6), also designated as Zolpidem Impurity 8 or Zolpidic Acid Methylester, is a fully characterized imidazo[1,2-a]pyridine-3-acetate methyl ester (C₁₈H₁₈N₂O₂; MW 294.35 g/mol). It belongs to the imidazo[1,2-a]pyridine heterocyclic class and originates as a process-related impurity during the manufacture of the hypnotic agent zolpidem (N,N-dimethyl-2-(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acetamide), arising from esterification of the acid chloride intermediate 8 with residual methanol carried over from earlier synthetic steps.

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
CAS No. 258273-50-6
Cat. No. B1588360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate
CAS258273-50-6
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)OC
InChIInChI=1S/C18H18N2O2/c1-12-4-7-14(8-5-12)18-15(10-17(21)22-3)20-11-13(2)6-9-16(20)19-18/h4-9,11H,10H2,1-3H3
InChIKeyUVFOVSRWICIMNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate (CAS 258273-50-6): Identity, Class, and Procurement Context


Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate (CAS 258273-50-6), also designated as Zolpidem Impurity 8 or Zolpidic Acid Methylester, is a fully characterized imidazo[1,2-a]pyridine-3-acetate methyl ester (C₁₈H₁₈N₂O₂; MW 294.35 g/mol) . It belongs to the imidazo[1,2-a]pyridine heterocyclic class and originates as a process-related impurity during the manufacture of the hypnotic agent zolpidem (N,N-dimethyl-2-(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acetamide), arising from esterification of the acid chloride intermediate 8 with residual methanol carried over from earlier synthetic steps . The compound is supplied as a reference standard with detailed characterization data compliant with regulatory guidelines (ICH Q3A/B) and is used for analytical method development, method validation (AMV), quality control (QC) applications, ANDA submissions, and pharmacopeial traceability against USP or EP standards [1].

Why a Generic Imidazo[1,2-a]pyridine Analog Cannot Replace Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate in Regulated Analytical Workflows


Within the zolpidem impurity panel, the methyl ester (Impurity 8) occupies a unique analytical and regulatory niche that precludes casual substitution by the free acid (zolpidic acid, CAS 189005-44-5), the dimethylamide API (zolpidem, CAS 82626-48-0), or the N-methyl amide analog (compound 13). Each congener exhibits a distinct mass spectrometric signature, IR carbonyl absorption frequency, and NMR resonance pattern that collectively define its identity for chromatographic peak assignment, system suitability testing, and spectral library matching . The methyl ester's lack of an ionizable carboxylic acid proton (cf. the free acid's pKa ~2.87) and its higher predicted LogP (3.33 vs. 3.25) confer fundamentally different reversed-phase HPLC retention behavior and pH-dependent extraction properties, making the free acid an unsuitable surrogate for retention time marker or extraction recovery validation purposes [1]. Furthermore, regulatory filings (ANDA, DMF) require impurity reference standards that are structure-specific and pharmacopeially traceable; using a different oxidation state or functional group derivative fails to meet ICH Q3A/Q3B identification and qualification thresholds [2].

Quantitative Differentiation Evidence: Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate vs. Closest Structural Analogs


Mass Spectrometric Identity: Distinct [M+H]+ at m/z 295 Resolves Methyl Ester from Acid (m/z 281), Amide (m/z 294), and API (m/z 308)

The methyl ester (compound 12) exhibits a protonated molecular ion [M+H]+ at m/z 295 in ESI-MS, which is 14 Da higher than the corresponding free acid (compound 8, [M+H]+ at m/z 281), 1 Da higher than the N-methyl amide (compound 13, [M+H]+ at m/z 294), and 13 Da lower than zolpidem itself ([M+H]+ at m/z 308) . This 1-Da difference between the methyl ester (m/z 295) and the N-methyl amide (m/z 294) arises from the replacement of –OCH₃ (31 Da) with –NHCH₃ (30 Da) and necessitates high-resolution mass spectrometry (HRMS) or MS/MS fragmentation pattern analysis for unambiguous differentiation when co-elution is possible . The mass difference relative to the methanol analog (compound 9, m/z 253) is 42 Da, corresponding to the formal replacement of –CH₂OH with –CH₂CO₂CH₃ .

LC-MS impurity profiling mass spectrometry identification zolpidem related substances

IR Carbonyl Stretching Frequency: Ester C=O at 1745 cm⁻¹ Distinguishes Methyl Ester from Amide (1659 cm⁻¹), Ketone (1689 cm⁻¹), and Alcohol (no C=O)

The IR spectrum of the methyl ester (12) displays a sharp, characteristic ester carbonyl stretching band at 1745 cm⁻¹ (KBr disc) . This frequency is 86 cm⁻¹ higher than the amide C=O stretch of the N-methyl amide (13) at 1659 cm⁻¹ and 56 cm⁻¹ higher than the ketone C=O of the ethanone derivative (11) at 1689 cm⁻¹ . The free acid (8) lacks this discrete ester carbonyl band, instead showing a broad, hydrogen-bonded carboxylic acid OH absorption, while the methanol analog (9) shows an OH stretch at 3085 cm⁻¹ with no carbonyl band . The ester C=O at 1745 cm⁻¹ falls within the typical aliphatic ester range and is diagnostic for the methyl ester functional group, providing orthogonal structural confirmation independent of MS and NMR data .

FT-IR characterization carbonyl fingerprint region functional group identification

¹H NMR Differentiation: Methyl Ester Singlet at δ 3.90 ppm Uniquely Tags Compound 12 Against All In-Class Amide and Alcohol Analogs

The ¹H NMR spectrum (CDCl₃, 200 MHz) of the methyl ester (12) exhibits a diagnostic three-proton singlet at δ 3.90 ppm assigned to the ester methoxy group (–CO₂CH₃), a resonance that is entirely absent in the free acid (8), the N-methyl amide (13), zolpidem, and the methanol analog (9) . By contrast, the N-methyl amide (13) displays its N–CH₃ singlet at δ 4.05 ppm and an amide NH singlet at δ 6.05 ppm, while zolpidem's N,N-dimethylamide group shows distinctive resonances at δ 2.85 and 3.05 ppm . The methylene protons adjacent to the carbonyl (C3–CH₂–CO) appear at δ 4.35 ppm in 12 versus δ 4.05 ppm in 13, reflecting the differential electron-withdrawing effect of the ester versus amide carbonyl . These distinct chemical shift patterns enable unambiguous structural assignment even when co-eluting peaks are analyzed by NMR after preparative chromatographic isolation .

NMR structural elucidation diagnostic proton resonances impurity reference standard characterization

Reversed-Phase Chromatographic Behaviour: Higher LogP (3.33) and Lower PSA (43.6 Ų) Drive Distinct Retention Relative to the More Polar Free Acid (LogP 3.25; PSA 54.6 Ų)

The methyl ester (12) possesses a predicted ACD/LogP of 3.33 and a topological polar surface area (PSA) of 43.6 Ų [1]. In contrast, the free carboxylic acid analog (zolpidic acid, CAS 189005-44-5) has a predicted LogP of 3.25 and a larger PSA of 54.6 Ų, attributable to the hydrogen bond donor capacity of the carboxylic acid –OH [2]. The methyl ester lacks any hydrogen bond donor (HBD count = 0), whereas the free acid has one HBD, resulting in weaker interaction with polar stationary phases and longer retention on reversed-phase (RP) columns under identical gradient conditions . Additionally, the methyl ester's chromatographic retention is pH-independent across the typical HPLC mobile phase range (pH 2–8), unlike the free acid whose ionization state (pKa ~2.87) alters dramatically near its pKa, causing retention time shifts as a function of mobile phase pH . These physicochemical differences mean that the methyl ester cannot be chromatographically simulated or calibrated using the free acid as a surrogate standard [2].

HPLC impurity profiling LogP-predicted retention polar surface area chromatographic method development

Synthetic Origin and Process Control: Exclusively Formed via Acid Chloride Esterification with Residual Methanol, Not via Amidation or Mannich Pathways

The methyl ester (12) is formed through a specific side-reaction pathway distinct from all other zolpidem process impurities: residual methanol carried over from earlier synthetic steps reacts with the acid chloride of compound 8 (2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid) during the final amidation step, yielding the methyl ester . In the reported synthesis, treatment of the acid chloride (generated from 8 with PCl₅ in dichloromethane) with methanol at 20 °C gave compound 12 in 95.0% yield with 99.8% HPLC purity . This formation mechanism is mechanistically orthogonal to the N-methyl amide (13), which arises from methylamine impurity in dimethylamine reacting with the same acid chloride intermediate, and to the methanol analog (9), which forms via direct Mannich hydroxymethylation of the core imidazopyridine ring . Consequently, process control strategies to limit the methyl ester impurity (12) focus on rigorous removal of residual methanol and moisture from the acid chloride intermediate, whereas control of the amide and alcohol impurities requires different interventions (amine purity management and Mannich reaction stoichiometry, respectively) .

process impurity control zolpidem synthesis esterification side reaction residual solvent management

Regulatory Designation and Pharmacopeial Traceability: Specifically Assigned as Zolpidem Impurity 8 with USP/EP Reference Standard Traceability Pathway

Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate is formally catalogued as Zolpidem Impurity 8 (ChemWhat Code 1477335; SynZeal Cat. SZ-Z016020; Veeprho Cat. VE006291) and alternatively as Zolpidem Impurity 10 under certain pharmacopeial indexing systems [1][2][4]. It is supplied with full characterization data packages including HPLC, LC-MS, ¹H NMR, FT-IR, and potency determination, compliant with ICH Q3A/B guidelines for impurity identification and qualification thresholds [1]. Unlike the free acid (zolpidic acid, CAS 189005-44-5), which is also a process impurity but bears a distinct CAS registry number and molecular formula (C₁₇H₁₆N₂O₂ vs. C₁₈H₁₈N₂O₂), the methyl ester is uniquely positioned as the ester derivative impurity requiring separate specification limits and acceptance criteria in drug substance and drug product release testing [3]. Regulatory submissions (ANDA, DMF) referencing this impurity must use the structure-specific reference standard rather than a class-representative surrogate to satisfy FDA and EMA requirements for impurity identity confirmation and quantification [1][3].

pharmacopeial reference standard ANDA impurity specification regulatory compliance DMF filing

Optimal Procurement and Application Scenarios for Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate (CAS 258273-50-6)


ANDA/DMF Impurity Reference Standard for Zolpidem Drug Substance Quality Control

This compound serves as the definitive reference standard for the identification and quantification of the methyl ester process impurity (Impurity 8) in zolpidem drug substance and drug product release testing. Its fully characterized spectral signature—ESI-MS m/z 295, IR carbonyl at 1745 cm⁻¹, and ¹H NMR methoxy singlet at δ 3.90 ppm—provides unambiguous peak assignment in HPLC-UV and LC-MS impurity profiles . The compound's 99.8% HPLC purity (as demonstrated in the Sumalatha et al. 2009 synthesis) and availability with pharmacopeial traceability documentation [1] make it suitable for system suitability testing, linearity/accuracy validation, and forced degradation studies under ICH Q1A(R2) conditions, where the methyl ester may arise as a hydrolysis product of the dimethylamide API in methanolic solutions.

Process Development and Control: Methanol Carryover Monitoring in Zolpidem Manufacture

The methyl ester forms exclusively via esterification of the acid chloride intermediate (8) with residual methanol, yielding 95% under controlled laboratory conditions . This knowledge enables process chemists to use the authentic reference standard as a marker for methanol carryover in the final amidation step. By spiking known concentrations of Impurity 8 into reaction monitoring samples, manufacturers can establish process analytical technology (PAT) thresholds, optimize solvent drying protocols, and demonstrate to regulators that residual methanol levels are adequately controlled to limit this impurity below ICH qualification thresholds [2].

Method Development and Validation for Zolpidem Impurity Profiling by HPLC and LC-MS/MS

The methyl ester's distinct chromatographic properties—higher LogP (3.33) and lower PSA (43.6 Ų) compared to the free acid (LogP 3.25; PSA 54.6 Ų)—demand that analytical method development use the authentic compound rather than a surrogate standard [3]. Method validation parameters (specificity, linearity, LOD, LOQ, accuracy, precision) for the methyl ester peak can only be established using this exact reference standard, as its retention time, UV response factor, and MS ionization efficiency will differ from the free acid, the N-methyl amide, or the dimethylamide API . The compound's pH-independent retention (no ionizable protons) further distinguishes it from the pH-sensitive free acid in gradient method development [3].

Stability-Indicating Assay Development: Forced Degradation and Hydrolytic Pathway Mapping

The methyl ester (12) represents a potential degradation product when zolpidem drug substance or drug product is exposed to methanolic media under acidic or basic stress conditions, via transesterification of the dimethylamide side chain . Procuring the authentic Impurity 8 reference standard enables forced degradation studies (acid hydrolysis in methanol, base hydrolysis, oxidative stress) to confirm whether the methyl ester peak appears in stressed samples, map degradation pathways, and establish mass balance. Its unique MS (m/z 295) and NMR (δ 3.90 ppm) signatures allow unequivocal identification even in complex degradation mixtures containing the free acid, the N-methyl amide, the methanol analog, and the parent API .

Quote Request

Request a Quote for Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.